ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and an ethyl ester
Preparation Methods
The synthesis of ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the thiophene core.
Introduction of the benzylidene group: This step involves the reaction of the thiophene derivative with a benzylidene compound, often using a base as a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
Methyl 4-[(3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate: This compound has a similar structure but includes a thiazolidin ring instead of a thiophene ring.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole derivatives: Indole derivatives have a different core structure but exhibit similar biological activities and applications.
The uniqueness of ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound with potential biological activity. Its unique structure, which includes a thiophene ring and various aromatic substituents, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C29H27NO4S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : Ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate
Structural Features
The compound contains:
- A thiophene core, which contributes to its electronic properties.
- An ethyl ester functional group that may enhance lipophilicity and bioavailability.
- Multiple aromatic rings that can facilitate π-π interactions with biological macromolecules.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, research has shown that derivatives of thiophene compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Study: c-Myc Inhibition
One study demonstrated that related compounds could inhibit the c-Myc transcription factor, which is often overexpressed in various cancers. The compound exhibited an IC50 value of 34.8 μM against c-Myc–Max dimerization, suggesting potential as a therapeutic agent in c-Myc-driven tumors .
Antimicrobial Activity
Compounds structurally related to this compound have also shown antimicrobial properties. The presence of the thiophene ring and various substituents may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein–Protein Interactions : Similar compounds have been found to disrupt key protein interactions, which are crucial for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Synthesis and Optimization Studies
Research into the synthesis of this compound has focused on optimizing yield and purity through various synthetic routes. These studies emphasize the importance of structural modifications to enhance biological activity.
Compound | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | Methylthiophene moiety | Antimicrobial |
Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene | Methoxy groups | Anticancer |
5-(4-Ethyl-3-methylpyrrol) derivatives | Pyrrole framework | Neuroprotective |
Properties
Molecular Formula |
C29H27NO4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-12-8-19(2)9-13-23)17-21-10-14-24(15-11-21)34-18-22-7-5-6-20(3)16-22/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28? |
InChI Key |
IDDHXYGECWHMFD-LGSKZASQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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